Tacaco

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13820-78-5 |

|---|---|

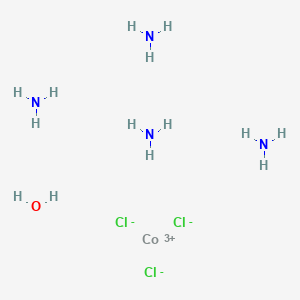

Molecular Formula |

Cl3CoH14N4O |

Molecular Weight |

251.43 g/mol |

IUPAC Name |

azane;cobalt(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.Co.4H3N.H2O/h3*1H;;4*1H3;1H2/q;;;+3;;;;;/p-3 |

InChI Key |

SCTATIAKMFARDJ-UHFFFAOYSA-K |

SMILES |

N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Canonical SMILES |

N.N.N.N.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Synonyms |

TACACo tetraammine(chloroaquo)cobalt(III) |

Origin of Product |

United States |

Foundational & Exploratory

Phytochemical Screening of Sechium tacaco: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the phytochemical screening methods applicable to Sechium tacaco, a plant endemic to Costa Rica. While research on this specific species is emerging, this document consolidates the existing knowledge and proposes a comprehensive screening workflow based on established methodologies for the Sechium genus and the broader Cucurbitaceae family. This guide is intended for researchers, scientists, and professionals in drug development interested in exploring the therapeutic potential of Sechium this compound.

Introduction to Sechium this compound

Sechium this compound, commonly known as "this compound," is a climbing herbaceous plant belonging to the Cucurbitaceae family.[1] Traditionally consumed as a vegetable in Costa Rica, this plant is also of nutritional interest, containing proteins, fiber, starch, vitamins, and minerals.[1] Preliminary studies indicate the presence of unique bioactive compounds, suggesting potential pharmacological applications.[1]

Known and Potential Bioactive Compounds

Direct phytochemical analysis of Sechium this compound has identified the presence of saponins (B1172615), referred to as "tacacosides," in its leaves, stems, and fruits.[1] These compounds are reported to have inhibitory activity on the growth of cancer cells and potential antimicrobial properties.[1]

Based on extensive research on the closely related species Sechium edule (chayote) and other members of the Cucurbitaceae family, S. This compound is also likely to contain a rich array of other phytochemicals, including:

-

Flavonoids: Such as apigenin (B1666066) 7-O-rutinoside and luteolin (B72000) 7-O-rutinoside, which are known for their antioxidant properties.[2] Studies on Sechium hybrids have identified rutin, myricetin, quercetin (B1663063), galangin, and naringenin (B18129).[3][4]

-

Phenolic Acids: Including gallic acid, chlorogenic acid, and caffeic acid, which contribute to the antioxidant and anti-inflammatory capacity of Sechium extracts.[3][5][6]

-

Cucurbitacins: A class of triterpenoids characteristic of the Cucurbitaceae family, with documented cytotoxic and anti-inflammatory activities.[4][7]

-

Alkaloids and Sterols: General classes of compounds found in Sechium edule with a range of potential bioactivities.[3][8]

A proposed general workflow for the phytochemical screening of Sechium this compound is presented below.

Caption: Proposed workflow for the systematic phytochemical analysis of Sechium this compound.

Experimental Protocols

This section details the experimental methodologies for the qualitative and quantitative screening of key phytochemicals in Sechium this compound.

Preparation of Plant Extract

A general procedure for preparing extracts for preliminary screening involves the following steps:

-

Drying: Fresh plant material (leaves, stems, or fruits) is washed and dried in a shaded, well-ventilated area or in an oven at 40-50°C to a constant weight.

-

Grinding: The dried material is ground into a fine powder using a mechanical grinder.

-

Extraction: A known amount of the powdered material is subjected to extraction with a suitable solvent (e.g., 80% methanol) using methods such as maceration, sonication, or Soxhlet extraction. For instance, a continuous extraction can be performed by submerging the ground material in 80% methanol at a 1:10 ratio and using an ultrasonic bath.[4]

-

Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Qualitative Phytochemical Tests

The following are standard colorimetric tests for the preliminary detection of major phytochemical classes.

Caption: Key qualitative tests for different phytochemical classes in S. This compound extracts.

Table 1: Protocols for Qualitative Phytochemical Screening

| Phytochemical Class | Test Name | Procedure | Positive Result |

| Saponins | Froth Test | Shake 2 ml of aqueous extract with 2 ml of distilled water vigorously for 15 minutes. | Formation of a stable foam layer of about 1 cm. |

| Flavonoids | Alkaline Reagent Test | To the extract, add a few drops of sodium hydroxide (B78521) solution. | Formation of an intense yellow color that turns colorless upon addition of dilute acid. |

| Phenols & Tannins | Ferric Chloride Test | To the extract, add a few drops of 5% ferric chloride solution. | A dark blue or greenish-black coloration. |

| Alkaloids | Wagner's Test | Acidify the extract with a few drops of dilute hydrochloric acid, then add 1 ml of Wagner's reagent (iodine in potassium iodide). | Formation of a reddish-brown precipitate. |

| Terpenoids | Salkowski Test | Mix 5 ml of extract with 2 ml of chloroform, then carefully add 3 ml of concentrated sulfuric acid to form a layer. | A reddish-brown coloration at the interface. |

| Cardiac Glycosides | Keller-Killiani Test | To 2 ml of extract, add 2 ml of glacial acetic acid containing a drop of ferric chloride solution, then carefully add 1 ml of concentrated sulfuric acid. | A brown ring at the interface, with a violet ring below and a greenish ring in the acetic acid layer. |

Quantitative Phytochemical Analysis

Quantitative analysis is crucial for determining the concentration of specific phytochemical classes.

Table 2: Protocols for Quantitative Phytochemical Analysis

| Analysis | Method | Brief Protocol |

| Total Phenolic Content (TPC) | Folin-Ciocalteu Method | 1. Mix the extract with Folin-Ciocalteu reagent and sodium carbonate solution. 2. Incubate at room temperature. 3. Measure absorbance at 765 nm. 4. Quantify using a gallic acid standard curve. |

| Total Flavonoid Content (TFC) | Aluminum Chloride Colorimetric Method | 1. Mix the extract with sodium nitrite, followed by aluminum chloride and sodium hydroxide. 2. Measure absorbance at 510 nm. 3. Quantify using a quercetin or catechin (B1668976) standard curve. |

| Antioxidant Capacity | DPPH Radical Scavenging Assay | 1. Mix various concentrations of the extract with a methanolic solution of DPPH. 2. Incubate in the dark. 3. Measure the decrease in absorbance at 517 nm. 4. Calculate the percentage of inhibition and the IC50 value. |

| Specific Compound Quantification | High-Performance Liquid Chromatography (HPLC) | 1. Prepare the extract by dissolving in an appropriate solvent (e.g., HPLC-grade methanol) and filtering. 2. Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., DAD or UV-Vis). 3. Use a specific mobile phase and gradient program to separate compounds. 4. Identify and quantify compounds by comparing retention times and peak areas with those of known standards (e.g., gallic acid, quercetin, cucurbitacin E). |

A study on a Sechium hybrid identified and quantified 16 different polyphenols using HPLC.[3] The most abundant were chlorogenic acid (4.224 mg/g of extract) and caffeic acid (0.187 mg/g of extract).[3] Flavonoids such as galangin, phloretin, and naringenin were also present in significant amounts.[3]

Table 3: Phenolic Compounds Identified in a Sechium Hybrid Extract via HPLC

| Compound Class | Compound | Concentration (mg/g of extract) |

| Phenolic Acids | Chlorogenic Acid | 4.224 |

| Caffeic Acid | 0.187 | |

| Gallic Acid | Traces | |

| Syringic Acid | Traces | |

| Vanillic Acid | Traces | |

| p-Hydroxybenzoic Acid | Traces | |

| Ferulic Acid | Traces | |

| p-Coumaric Acid | Traces | |

| Flavonoids | Galangin | High Presence |

| Naringenin | High Presence | |

| Phloretin | High Presence | |

| Rutin | Present | |

| Myricetin | Present | |

| Quercetin | Present | |

| Source: Adapted from a study on a Sechium hybrid. The concentrations of some flavonoids were not explicitly quantified but were noted as being the most abundant.[3][5] |

Signaling Pathways and Bioactivity

The phytochemicals present in the Sechium genus are known to modulate various biological pathways. For instance, extracts from a Sechium hybrid have been shown to exert anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines like TNF-α, IFN-γ, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[5] This suggests an immunomodulatory potential that warrants further investigation for S. This compound.

Caption: Hypothesized mechanism of anti-inflammatory action of S. This compound extract.

Conclusion and Future Directions

Sechium this compound represents a promising area for phytochemical and pharmacological research. The confirmed presence of saponins ("tacacosides") and the likely occurrence of a wide range of flavonoids and phenolic acids underscore its potential as a source of novel therapeutic agents.

Future research should focus on:

-

A systematic and comprehensive phytochemical screening of different parts of the S. This compound plant using the methodologies outlined in this guide.

-

Isolation and structural elucidation of the "tacacosides" to determine their exact chemical nature.

-

In-depth bioactivity studies to validate the traditional uses and reported anticancer and antimicrobial properties.

-

Comparative phytochemical profiling of different S. This compound genotypes to identify elite varieties with high concentrations of bioactive compounds.

This technical guide provides a foundational framework for initiating and advancing research into the phytochemical composition and therapeutic potential of Sechium this compound.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. jppres.com [jppres.com]

- 3. Phytochemical Analysis and Antioxidant and Anti-Inflammatory Capacity of the Extracts of Fruits of the Sechium Hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Bioactive Compounds of Sechium spp. for Therapeutic and Nutraceutical Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Analysis and Antioxidant and Anti-Inflammatory Capacity of the Extracts of Fruits of the Sechium Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. Evaluation of the Antigenotoxic Potential of Two Types of Chayote (Sechium edule) Juices - PMC [pmc.ncbi.nlm.nih.gov]

Bioactive Compounds in Sechium tacaco Fruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sechium tacaco (Pittier) C.Jeffrey, commonly known as "this compound," is a perennial climbing plant from the Cucurbitaceae family, endemic to Costa Rica.[1][2] Traditionally consumed as a vegetable, its fruits are valued for their nutritional content, which includes proteins, fiber, starch, and various micronutrients.[1] Beyond its culinary use, emerging research has identified bioactive compounds within the leaves, stems, and fruits of S. This compound, suggesting potential therapeutic applications.[1] This technical guide provides an in-depth overview of the known and potential bioactive compounds in S. This compound fruit, detailing quantitative data from related species, experimental protocols for analysis, and potential mechanisms of action.

Bioactive Compound Profile

Direct and comprehensive phytochemical analysis of Sechium this compound fruit is limited in the available scientific literature. However, specific compounds have been identified, and analysis of closely related species within the Sechium genus, such as Sechium edule and other hybrids, provides a strong indication of the classes of compounds likely present in S. This compound.

Saponins (Tacacosides)

The most notable bioactive compounds identified directly in Sechium this compound are saponins, referred to as "tacacosides".[1] These compounds have been found in the leaves, stems, and fruits and are reported to exhibit inhibitory activity against the growth of cancer cells.[1]

Phenolic Compounds and Flavonoids

While specific quantification in S. This compound is not available, studies on a Sechium hybrid provide valuable quantitative insight into the phenolic and flavonoid content.[3] The total phenolic content for the hybrid fruit extract was determined to be 36.18 mg of gallic acid equivalents (GAE) per gram of extract .[3] High-Performance Liquid Chromatography (HPLC) analysis of this hybrid identified at least 16 distinct phenolic compounds, with chlorogenic acid, galangin, naringenin, and phloretin (B1677691) being the most abundant.[3]

Table 1: Phenolic Acid Content in a Sechium Hybrid Fruit Extract [3]

| Phenolic Acid | Concentration (mg/g of extract) |

|---|---|

| Chlorogenic acid | 4.224 |

| Caffeic acid | 0.187 |

| Gallic acid | Traces |

| Syringic acid | Traces |

| Vanillic acid | Traces |

| p-Hydroxybenzoic acid | Traces |

| Ferulic acid | Traces |

| p-Coumaric acid | Traces |

Table 2: Flavonoid Content in a Sechium Hybrid Fruit Extract [3]

| Flavonoid | Concentration (mg/g of extract) |

|---|---|

| Galangin | 21.940 |

| Phloretin | 4.616 |

| Naringenin | 3.304 |

| Rutin | 1.273 |

| Phlorizin | < 1.0 |

| Myricetin | < 1.0 |

| Quercetin | < 1.0 |

| Apigenin | < 1.0 |

Triterpenes (Cucurbitacins)

Cucurbitacins, a class of triterpenoid (B12794562) compounds known for their bitterness and cytotoxic effects, have been identified in various Sechium genotypes.[4][5] Analysis of different species revealed the presence of cucurbitacins I, D, B, and E.[4] The presence and concentration of these compounds are typically higher in wild and bitter-flavored varieties.[4][5]

Other Potential Compounds

Based on analyses of the closely related Sechium edule, it is plausible that S. This compound contains other bioactive compounds. These include tannins, with a reported content of 0.442 g/100g in sticks made from chayote flour, and additional saponins, found at 2.090 g/100g in the same product.[6]

Experimental Protocols

This section details the methodologies used for the extraction, identification, and quantification of key bioactive compounds found in Sechium species.

Phytochemical Extraction and HPLC Analysis of Phenolic Compounds

This protocol is based on the methodology used for the analysis of a Sechium hybrid.[3]

-

Extraction : The specific solvent and method for the initial extraction of the hybrid fruit are not detailed in the source. However, a common method for phenolic extraction involves using a hydro-alcoholic mixture (e.g., 70% ethanol) with techniques like ultrasound-assisted extraction.[7]

-

HPLC System : A High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector is used for analysis.

-

Column : A C18 column is typically used for the separation of phenolic compounds.

-

Mobile Phase (Flavonoids) : A gradient elution is employed.

-

Solvent A: Water with 0.1% trifluoroacetic acid.

-

Solvent B: Acetonitrile.

-

The specific gradient profile involves varying the percentage of Solvent B over time to achieve separation.

-

-

Mobile Phase (Phenolic Acids) : A different gradient elution is used.

-

Solvent A: Water with 0.1% trifluoroacetic acid.

-

Solvent B: Methanol (B129727).

-

-

Detection : Detection is performed at multiple wavelengths (e.g., 254 nm and 316 nm) to identify and quantify different classes of compounds based on their UV absorbance spectra.[3]

-

Quantification : Compounds are identified by comparing their retention times and UV spectra with those of pure standards. Quantification is achieved by creating calibration curves for each standard compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the ability of an extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[3][8]

-

Reagent Preparation : A 0.1 mM solution of DPPH in methanol is prepared.

-

Sample Preparation : The fruit extract is dissolved in a suitable solvent (e.g., methanol) to create a series of concentrations (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).[3]

-

Reaction Mixture :

-

500 µL of the extract solution at a specific concentration.

-

500 µL of methanol.

-

2 mL of the 0.1 mM DPPH solution.

-

-

Incubation : The reaction mixtures are incubated for 30 minutes at room temperature in the dark.

-

Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated relative to a control (without extract). The IC50 value (the concentration of extract required to inhibit 50% of the DPPH radical) is often determined. For the Sechium hybrid extract, the IC50 was 0.88 mg/mL.[3]

Saponin (B1150181) Content Analysis (Gravimetric Method)

This protocol is adapted from a method used for analyzing chayote flour sticks.[6]

-

Extraction : A sample is extracted via maceration using 96% ethanol (B145695) as the solvent.

-

Solvent Partitioning : The resulting extract is partitioned with diethyl ether to remove lipids.

-

Butanol Extraction : The aqueous layer is then repeatedly extracted with n-butanol.

-

Evaporation : The n-butanol fractions are combined and evaporated to dryness under reduced pressure.

-

Washing and Drying : The crude saponin residue is washed with acetone (B3395972) or ether to remove impurities and then dried in an oven to a constant weight.

-

Calculation : The saponin content is determined by dividing the weight of the final dried residue by the initial sample weight.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

Caption: Workflow for extraction and analysis of bioactive compounds.

Proposed Anti-inflammatory Signaling Pathway

Compounds found in Sechium species, such as naringenin, have demonstrated anti-inflammatory effects.[9] A key mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway is central to inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. The extract from a Sechium hybrid was shown to reduce these cytokines while increasing the anti-inflammatory cytokine IL-10.[3][11]

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. foodietourscr.com [foodietourscr.com]

- 3. Phytochemical Analysis and Antioxidant and Anti-Inflammatory Capacity of the Extracts of Fruits of the Sechium Hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Bioactive Compounds of Sechium spp. for Therapeutic and Nutraceutical Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Natural Bioactive Compounds of Sechium spp. for Therapeutic and Nutraceutical Supplements [frontiersin.org]

- 6. ikm.org.my [ikm.org.my]

- 7. New insight into phenolic composition of chayote (Sechium edule (Jacq.) Sw.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A non-toxic approach to assess total antioxidant capacity (TAC) of exotic tropical fruits from Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The consumption of Sechium edule (chayote) has antioxidant effect and prevents telomere attrition in older adults with metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Anti-Inflammatory Activity of Four Edible Cactaceae Flowers from Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phytochemical Analysis and Antioxidant and Anti-Inflammatory Capacity of the Extracts of Fruits of the Sechium Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of Sechium tacaco: A Technical Guide for Researchers

An In-depth Whitepaper on the Traditional Medicinal Uses and Pharmacological Prospects of a Mesoamerican Endemic Species

Abstract

Sechium tacaco (Pittier) C. Jeffrey, a member of the Cucurbitaceae family endemic to Costa Rica, has a rich history of use in traditional cuisine.[1][2] Beyond its nutritional value, emerging scientific evidence for the genus Sechium points towards a significant, yet largely untapped, reservoir of bioactive compounds with potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding the traditional medicinal uses and pharmacological properties of S. This compound and its congeners. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource to stimulate further investigation into this promising species. The guide summarizes the known phytochemical composition, details reported pharmacological activities including anticancer and antimicrobial effects, and provides exemplar experimental protocols to facilitate future research endeavors. Due to the limited specific research on S. This compound, this guide incorporates data from closely related species, primarily Sechium edule, to provide a foundational understanding and a comparative framework. All data is presented with clear species attribution to guide accurate interpretation and future study design.

Introduction

Sechium this compound, commonly known as "this compound," is a perennial, climbing herb cultivated in the mountainous regions of Costa Rica and western Panama.[4] Traditionally, its fruits are consumed cooked in various dishes.[1][2] While its culinary use is well-documented, its medicinal applications in traditional practices are less formally recorded but are suggested by the presence of bioactive saponins (B1172615) known as "tacacosides" in its leaves, stems, and fruits.[4] These compounds are reported to have inhibitory activity on the growth of cancer cells and likely possess antimicrobial properties.[4] The genus Sechium is a source of a variety of secondary metabolites, including triterpenes and flavonoids, which have demonstrated antiproliferative and antineoplastic activities in various cancer cell lines.[3][5] As a species at risk of extinction due to deforestation and changing dietary habits, the scientific exploration of S. This compound's medicinal potential is of both therapeutic and conservational importance.[4] This guide aims to collate the fragmented information available and provide a structured, technical foundation for future research and development.

Phytochemical Composition

The phytochemical landscape of the genus Sechium is diverse, characterized by the presence of flavonoids, terpenoids, and saponins. While a detailed quantitative analysis of Sechium this compound is not yet available in the scientific literature, studies on related species provide significant insights into its likely chemical composition.

Saponins: The "Tacacosides"

The most notable bioactive compounds reported in S. This compound are saponins referred to as "tacacosides".[4] While the specific structures of tacacosides from S. This compound have not been fully elucidated, a study on the closely related Sechium mexicanum successfully isolated and characterized two new saponins, along with the known tacacosides A1 and B3.[1] Saponins, particularly triterpenoid (B12794562) saponins, are known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[6][7]

Flavonoids and Phenolic Compounds

Studies on a hybrid of Sechium have revealed the presence of at least 16 phenolic compounds, with galangin, naringenin, phloretin, and chlorogenic acid being the most abundant.[8] The total phenolic content in the fruit extract of this hybrid was determined to be 36.18 mg of gallic acid equivalents (GAE) per gram of extract.[9] Flavonoids are well-established antioxidants and have been linked to the antineoplastic activities of Sechium extracts.[3]

Triterpenes and Cucurbitacins

Triterpenes are another class of compounds with significant antiproliferative properties found in the genus Sechium.[3] High-performance liquid chromatography (HPLC) analysis of various Sechium genotypes has identified the presence of cucurbitacins I, D, B, and E.[3] These compounds are known for their cytotoxic effects and contribute to the bitter taste of some wild genotypes.[3][10]

Table 1: Bioactive Compounds Identified in the Genus Sechium

| Compound Class | Specific Compounds | Species | Reference(s) |

| Saponins | Tacacoside A1, Tacacoside B3 | Sechium mexicanum | [1] |

| Flavonoids | Rutin, Myricetin, Phloretin, Galangin, Quercetin, Naringenin | Sechium spp. | [3] |

| Galangin, Naringenin, Phloretin | Sechium Hybrid | [8] | |

| Phenolic Acids | Chlorogenic Acid | Sechium Hybrid | [8] |

| Triterpenes (Cucurbitacins) | Cucurbitacin I, Cucurbitacin D, Cucurbitacin B, Cucurbitacin E | Sechium spp. | [3] |

Pharmacological Activities

Extracts from the genus Sechium have demonstrated a range of promising pharmacological activities in preclinical studies. These findings provide a strong rationale for the investigation of Sechium this compound for similar therapeutic properties.

Anticancer Activity

The antiproliferative effects of Sechium extracts have been evaluated against several cancer cell lines. A hybrid of S. edule exhibited an IC50 lower than 1.3 µg/mL in leukemia cell lines.[11] Furthermore, an extract from the wild species Sechium chinantlense showed a dose-dependent inhibition of proliferation in HeLa (cervical cancer) and HaCaT (normal keratinocyte) cell lines, with IC50 values of 1.25 µg/mL and 1.5 µg/mL, respectively.[11] Notably, this extract induced apoptosis in HeLa cells through the intrinsic signaling pathway, as evidenced by the release of cytochrome-c without the activation of caspase-8.[11] An ethanolic extract of S. edule fruit demonstrated significant toxicity against MCF-7 breast cancer cells with an IC50 of 42.04 μg/mL, while showing no significant toxicity to normal mouse fibroblast cells (L929).[12]

Table 2: In Vitro Anticancer Activity of Sechium Species Extracts

| Species | Cell Line | Activity | Result | Reference(s) |

| Sechium chinantlense | HeLa (Cervical Cancer) | IC50 | 1.25 µg/mL | [11] |

| Sechium chinantlense | HaCaT (Normal Keratinocyte) | IC50 | 1.5 µg/mL | [11] |

| Sechium edule Hybrid | Leukemia Cell Lines | IC50 | < 1.3 µg/mL | [11] |

| Sechium edule cv. 'Perla negra' | HeLa (Cervical Cancer) | IC50 | 1.85 µg/mL | [13] |

| Sechium edule | MCF-7 (Breast Cancer) | IC50 | 42.04 µg/mL | [12] |

Antimicrobial Activity

Ethanolic extracts of Sechium edule have shown activity against clinically relevant gram-positive bacteria.[4] The 80% aqueous-ethanolic leaf extract exhibited MIC values of 4.16-8.32 mg/mL against staphylococci and enterococci.[4] The 96% ethanolic seed extract also demonstrated activity with MIC values of 8.32-16.64 mg/mL against the same bacterial groups.[4] In another study, chloroform (B151607) and methanolic extracts of S. edule fruits showed antibacterial activity against gram-negative foodborne bacteria, including Escherichia coli, Salmonella typhimurium, and Shigella flexneri.[14]

Table 3: Antimicrobial Activity of Sechium edule Extracts

| Extract | Target Microorganism | Activity | Result | Reference(s) |

| 80% Aqueous-Ethanolic Leaf Extract | Staphylococci and Enterococci | MIC | 4.16-8.32 mg/mL | [4] |

| 96% Ethanolic Seed Extract | Staphylococci and Enterococci | MIC | 8.32-16.64 mg/mL | [4] |

| Chloroform Pulp Extract | Escherichia coli ATCC 8739 | Zone of Inhibition | 16.7 mm | [14] |

| Chloroform Seed Extract | Salmonella typhi | Zone of Inhibition | 14.4 mm | [14] |

| Methanolic Pulp Extract | Escherichia coli ATCC 8739 | Zone of Inhibition | 19.3 mm | [14] |

Anti-inflammatory and Antioxidant Activity

An extract from a Sechium hybrid demonstrated significant anti-inflammatory effects in a mouse model by reducing the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[8][15] The same extract also exhibited antioxidant activity by inhibiting 2,2-diphenyl-L-picrylhydrazyl (DPPH) and protecting a model cell membrane from oxidation.[8] An ethanolic extract of S. edule fruit showed an IC50 of 35.40 µg/mL in a DPPH free radical scavenging assay.[12]

Experimental Protocols

The following are examples of methodologies adapted from studies on Sechium species that can serve as a template for future research on Sechium this compound.

Phytochemical Extraction and Analysis

Objective: To extract and quantify bioactive compounds from S. This compound plant material.

Protocol:

-

Sample Preparation: Fresh plant material (leaves, stems, or fruits) is washed, dried, and pulverized.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, methanol, and water) at room temperature for 48 hours.[14]

-

Filtration and Concentration: The extracts are filtered using Whatman No. 1 filter paper and concentrated under reduced pressure using a rotary evaporator.

-

Phytochemical Screening: Standard qualitative chemical tests are performed to detect the presence of alkaloids, flavonoids, saponins, and terpenoids.[14]

-

Quantitative Analysis (Total Phenolic Content): The total phenolic content is determined using the Folin-Ciocalteu method, with results expressed as gallic acid equivalents (GAE).[9]

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is employed for the separation and quantification of specific compounds like flavonoids and cucurbitacins. A C18 column with a gradient elution system (e.g., water-acetonitrile with formic acid) is typically used.[3]

In Vitro Anticancer Activity Assay

Objective: To evaluate the cytotoxic effects of S. This compound extracts on cancer cell lines.

Protocol (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., L929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and incubated to allow for attachment.[13]

-

Treatment: The cells are treated with various concentrations of the plant extract and incubated for a specified period (e.g., 24, 48, or 72 hours).[12][13]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan (B1609692) crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.[12]

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of S. This compound extracts against pathogenic bacteria.

Protocol (Microdilution Assay):

-

Bacterial Culture: The test bacteria are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The plant extract is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.[4]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and research strategies, the following diagrams are provided.

Conclusion and Future Directions

Sechium this compound represents a significant yet understudied resource in the field of ethnopharmacology and drug discovery. The presence of bioactive compounds such as "tacacosides," coupled with the demonstrated anticancer, antimicrobial, and anti-inflammatory properties of the Sechium genus, underscores the urgent need for focused research on this endemic Costa Rican species. This technical guide provides a foundational framework for researchers by consolidating the existing, albeit limited, knowledge and offering clear, actionable experimental protocols.

Future research should prioritize the following:

-

Comprehensive Phytochemical Profiling: Isolation and structural elucidation of the "tacacosides" and other major bioactive compounds from S. This compound.

-

Quantitative Analysis: Determination of the concentration of these compounds in different parts of the plant (leaves, stems, fruits).

-

In-depth Pharmacological Evaluation: Systematic screening of S. This compound extracts and isolated compounds for a wider range of bioactivities, including antiviral and immunomodulatory effects.

-

Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways through which the bioactive compounds of S. This compound exert their therapeutic effects.

-

Conservation and Sustainable Cultivation: Development of strategies for the conservation and sustainable cultivation of S. This compound to ensure its availability for future research and potential therapeutic use.

By stimulating targeted research, the scientific community can unlock the full therapeutic potential of Sechium this compound, contributing to the development of novel pharmaceuticals and preserving an important element of Mesoamerican biodiversity.

References

- 1. New saponins from Sechium mexicanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Bioactive Compounds of Sechium spp. for Therapeutic and Nutraceutical Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Taccalonolides: Structure, semi-synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Analysis and Antioxidant and Anti-Inflammatory Capacity of the Extracts of Fruits of the Sechium Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemical Analysis and Antioxidant and Anti-Inflammatory Capacity of the Extracts of Fruits of the Sechium Hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fruit Extract of Sechium chinantlense (Lira & F. Chiang) Induces Apoptosis in the Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atic.razi.ac.ir [atic.razi.ac.ir]

- 13. mdpi.com [mdpi.com]

- 14. primescholars.com [primescholars.com]

- 15. validate.perfdrive.com [validate.perfdrive.com]

Nutritional Composition of Wild Sechium tacaco: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sechium tacaco, a perennial climbing plant endemic to Costa Rica, is a nutritionally significant but underutilized crop. Traditionally consumed in various local dishes, its fruit, in both mature and immature forms, offers a rich profile of macronutrients, micronutrients, and bioactive phytochemicals. This technical guide provides a comprehensive overview of the nutritional composition of wild S. This compound, detailing its chemical constituents and the standard methodologies for their analysis. The information presented is intended to support further research into its potential applications in food science, nutrition, and drug development.

Introduction

Sechium this compound, commonly known as "this compound," is a member of the Cucurbitaceae family.[1] It is a climbing, herbaceous, and monoecious plant cultivated in the mountainous regions of Costa Rica and western Panama, typically at altitudes between 500 and 1800 meters.[1] The fruits of S. This compound are a valued ingredient in traditional Costa Rican cuisine, notably in the stew "olla de carne".[1] Immature fruits are consumed whole, while the hard epicarp and seed of mature fruits are removed after cooking.[1] Beyond its culinary uses, S. This compound is of scientific interest due to its nutritional value and the presence of bioactive compounds, such as saponins (B1172615) known as "tacacosides," which have demonstrated inhibitory activity on cancer cell growth.[1] This guide synthesizes the current knowledge on the nutritional makeup of wild S. This compound and outlines the standard experimental protocols for its analysis.

Macronutrient Composition

The fruit of Sechium this compound provides a balanced macronutrient profile, making it a valuable dietary component. The primary macronutrients present are carbohydrates (in the form of starch), proteins, and crude fiber, with a low-fat content.

Quantitative Macronutrient Data

The following table summarizes the macronutrient composition of the pulp of mature S. This compound fruits.

| Nutrient | Value | Unit |

| Moisture | 81.1 - 85.3 | % |

| Protein | 1.9 - 2.1 | % |

| Raw Fiber | 1.9 - 3.6 | % |

| Starch | 2.9 - 3.7 | % |

| Fat | 0.2 - 0.3 | % |

Source: Monge-Pérez, 2021[1]

Experimental Protocols for Macronutrient Analysis

The determination of the macronutrient composition of S. This compound fruit is typically performed using the official methods of analysis from AOAC INTERNATIONAL.

A generalized workflow for sample preparation for proximate analysis is depicted below.

Caption: General workflow for S. This compound sample preparation.

The moisture content is determined by drying a known weight of the fresh, homogenized sample in an oven at 105°C until a constant weight is achieved. The difference in weight represents the moisture content.

The Kjeldahl method is the standard for determining crude protein content. This involves digesting the dried sample with concentrated sulfuric acid to convert nitrogen to ammonia (B1221849). The ammonia is then distilled and titrated to determine the total nitrogen content. The crude protein is calculated by multiplying the total nitrogen by a conversion factor of 6.25.

Crude fat is determined by Soxhlet extraction. The dried sample is continuously extracted with a non-polar solvent, such as petroleum ether, for several hours. The solvent is then evaporated, and the weight of the remaining residue is measured as the crude fat content.

Crude fiber is estimated by sequential digestion of the defatted sample with dilute acid and alkali. The insoluble residue is then dried and ashed. The difference in weight before and after ashing gives the crude fiber content.

Starch content can be determined enzymatically or by acid hydrolysis followed by the quantification of the resulting glucose.

Micronutrient Composition

Sechium this compound is a source of essential minerals and vitamins, contributing to its overall nutritional value.

Quantitative Micronutrient Data

The following tables summarize the known mineral and vitamin content of S. This compound fruit pulp, presented per 100 grams.

Table 2: Mineral Composition of S. This compound Fruit Pulp

| Mineral | Value | Unit |

| Phosphorus | 53 | mg |

| Calcium | 9 | mg |

| Iron | 0.9 | mg |

Source: Monge-Pérez, 2021[1]

Table 3: Vitamin Composition of S. This compound Fruit Pulp

| Vitamin | Value | Unit |

| Vitamin A | 20 | µg |

| Ascorbic Acid (Vitamin C) | 23 | µg |

| Riboflavin (Vitamin B2) | 0.13 | µg |

| Thiamine (Vitamin B1) | 0.03 | µg |

Source: Monge-Pérez, 2021[1]

Experimental Protocols for Micronutrient Analysis

Atomic Absorption Spectroscopy (AAS) is a common and reliable method for the quantification of mineral content in plant tissues.

Caption: Workflow for mineral analysis by AAS.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of vitamins in food matrices.

-

Sample Preparation: Extraction of vitamins from the plant material typically involves solvent extraction, sometimes preceded by enzymatic hydrolysis to release bound vitamins.

-

Chromatographic Separation: A reverse-phase C18 column is commonly used.

-

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to identify and quantify the vitamins based on their retention times and absorption spectra compared to known standards.

Phytochemical Composition

Wild Sechium this compound contains several bioactive phytochemicals, with saponins being of particular interest.

Saponins ("Tacacosides")

The leaves, stems, and fruits of S. This compound contain saponins referred to as "tacacosides".[1] These compounds have been associated with inhibitory activity against cancer cell growth and may also possess antimicrobial properties.[1]

Experimental Protocols for Phytochemical Analysis

A general procedure for the extraction of saponins from plant material is outlined below.

Caption: General workflow for saponin (B1150181) extraction and analysis.

-

Gravimetric Method: A simple quantification method involves the precipitation of saponins from the extract and measuring their weight.

-

Spectrophotometry: Saponins can be quantified using colorimetric assays after reaction with specific reagents.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) is used for the separation and quantification of individual saponins.

-

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to determine the chemical structures of the isolated saponins.

Conclusion and Future Perspectives

Wild Sechium this compound is a nutritionally valuable plant with a promising profile of macronutrients, micronutrients, and bioactive phytochemicals. Its composition suggests potential for its wider use as a food source and for the development of novel functional foods and pharmaceuticals. Further research is warranted to fully characterize the complete nutritional and phytochemical profile of different wild genotypes of S. This compound. Detailed investigation into the bioactivities of its unique saponins, the "tacacosides," could lead to the development of new therapeutic agents. The standardization of cultivation and post-harvest processing techniques will also be crucial for its sustainable utilization.

References

The Antioxidant Potential of Sechium tacaco Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sechium tacaco, a member of the Cucurbitaceae family, is a climbing plant native to Costa Rica, where its fruit, known as "this compound," is consumed as a traditional vegetable.[1] While less studied than its close relative, Sechium edule (chayote), emerging research suggests that S. This compound possesses a noteworthy nutritional and phytochemical profile that warrants investigation for its potential health benefits. Of particular interest is its antioxidant capacity, driven by a variety of bioactive compounds. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidant potential of Sechium this compound extract, intended to inform further research and development in the fields of nutrition, pharmacology, and drug discovery.

Phytochemical Composition and Antioxidant Activity

The antioxidant potential of plant extracts is intrinsically linked to their phytochemical composition. While detailed analysis of Sechium this compound is limited, studies on the Sechium genus have identified several classes of compounds known for their antioxidant properties. The primary contributors to the antioxidant capacity of Sechium species are believed to be phenolic compounds, including flavonoids, as well as carotenoids.[2][3]

Total Phenolic and Carotenoid Content

A study analyzing the composition of Sechium this compound fruit has provided quantitative data on its total polyphenol and carotenoid content. These findings are summarized in the table below.

| Parameter | Value | Units | Reference |

| Total Polyphenol Content | 54 - 106 | mg Gallic Acid Equivalents (GAE)/100 g dry weight | [2] |

| Total Carotenoid Content | 109 - 202 | µg β-carotene equivalents/g dry weight | [2] |

In Vitro Antioxidant Capacity

The same study also evaluated the hydrophilic antioxidant capacity of S. This compound extract using the Oxygen Radical Absorbance Capacity (ORAC) assay.

| Assay | Value | Units | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | 37 ± 7 | µmol of Trolox Equivalents (TE)/g dry weight | [2] |

While data from other common antioxidant assays such as DPPH and FRAP are not yet available for S. This compound, studies on the closely related S. edule have demonstrated its ability to scavenge DPPH free radicals, suggesting that S. This compound may possess similar activity.[4]

Key Bioactive Compounds in the Sechium Genus

Research on the Sechium genus has identified several specific flavonoids and other compounds that likely contribute to the antioxidant potential of S. This compound. These include:

-

Flavonoids: Apigenin and luteolin (B72000) derivatives have been identified in S. edule.[5] These compounds are well-known for their antioxidant and anti-inflammatory properties.

-

Saponins: S. This compound is known to contain a specific type of saponin (B1150181) called tacacósidos, which have demonstrated inhibitory properties against cancer cells.[6] While not directly classified as antioxidants, the biological activity of these compounds may be related to redox-sensitive pathways.

-

Cucurbitacins: These tetracyclic triterpenes are characteristic of the Cucurbitaceae family and are known for their bitter taste and various biological activities, including potential antitumor effects.[7] Their role in the antioxidant capacity of S. This compound is an area for further investigation.

Experimental Protocols

Detailed experimental protocols for the analysis of Sechium this compound extract are not widely published. However, the following are generalized standard procedures for the key assays mentioned.

Sample Preparation

-

Extraction: Fresh or dried fruit material is ground into a fine powder. The powder is then extracted with a suitable solvent, typically an aqueous-organic mixture such as 80% methanol (B129727) or ethanol, to efficiently extract a broad range of polar and semi-polar antioxidant compounds. The extraction is often performed using methods like maceration, sonication, or Soxhlet extraction, followed by filtration and solvent evaporation to obtain a concentrated extract.

Total Polyphenol Content (Folin-Ciocalteu Method)

-

Reagents: Folin-Ciocalteu reagent, gallic acid (standard), sodium carbonate solution.

-

Procedure: An aliquot of the plant extract is mixed with Folin-Ciocalteu reagent and allowed to react for a specific time. A saturated sodium carbonate solution is then added to the mixture. The absorbance of the resulting blue-colored solution is measured at a specific wavelength (typically around 760 nm) after a defined incubation period.

-

Quantification: A standard curve is prepared using known concentrations of gallic acid. The total phenolic content of the extract is then calculated from the standard curve and expressed as mg of gallic acid equivalents (GAE) per gram of dry extract.

Total Carotenoid Content

-

Reagents: Acetone, petroleum ether, sodium sulfate.

-

Procedure: The plant extract is partitioned between an acetone-petroleum ether mixture and water. The upper petroleum ether layer containing the carotenoids is collected and washed with water to remove residual acetone. The absorbance of the petroleum ether phase is measured at a specific wavelength (around 450 nm).

-

Quantification: The total carotenoid content is calculated using the Beer-Lambert law with the extinction coefficient of β-carotene and expressed as µg of β-carotene equivalents per gram of dry extract.

Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Reagents: Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox (standard).

-

Procedure: The assay is typically performed in a microplate reader. The plant extract is mixed with a fluorescein solution. The reaction is initiated by the addition of AAPH, a peroxyl radical generator. The decay of the fluorescein fluorescence is monitored over time.

-

Quantification: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. A standard curve is generated using Trolox, a water-soluble vitamin E analog. The ORAC value of the extract is then expressed as µmol of Trolox equivalents (TE) per gram of dry extract.

Visualizations

Workflow for Antioxidant Analysis

The following diagram illustrates a general workflow for the extraction and antioxidant analysis of plant material, applicable to Sechium this compound.

Caption: General workflow for antioxidant analysis of Sechium this compound.

Potential Antioxidant Mechanisms

The antioxidant compounds present in Sechium this compound extract likely exert their effects through various mechanisms, primarily by neutralizing reactive oxygen species (ROS). The following diagram illustrates a simplified signaling pathway of oxidative stress and the potential points of intervention for antioxidants from S. This compound.

Caption: Simplified mechanism of ROS neutralization by antioxidants.

Future Directions

The current body of research on the antioxidant potential of Sechium this compound extract is still in its nascent stages. To fully elucidate its therapeutic and nutraceutical value, future research should focus on:

-

Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques such as LC-MS/MS and NMR to identify and quantify the specific bioactive compounds responsible for the antioxidant activity.

-

Broad-Spectrum Antioxidant Assays: Evaluating the extract using a wider range of antioxidant assays (e.g., DPPH, ABTS, FRAP) to obtain a more complete picture of its antioxidant mechanisms.

-

In Vitro and In Vivo Studies: Investigating the effects of the extract on cellular models of oxidative stress and in animal models to validate its in vitro antioxidant activity and assess its bioavailability and potential toxicity.

-

Investigation of Signaling Pathways: Exploring the impact of the extract on cellular signaling pathways involved in the oxidative stress response, such as the Nrf2-ARE pathway.

Conclusion

Sechium this compound represents a promising yet under-explored source of natural antioxidants. Preliminary data indicate the presence of significant levels of polyphenols and carotenoids, which contribute to its antioxidant capacity as demonstrated by the ORAC assay. Further in-depth research is imperative to fully characterize its phytochemical profile and validate its potential as a functional food ingredient or a source for the development of novel antioxidant therapies. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the health benefits of this traditional Central American vegetable.

References

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Natural Bioactive Compounds of Sechium spp. for Therapeutic and Nutraceutical Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jppres.com [jppres.com]

- 6. researchgate.net [researchgate.net]

- 7. globalsciencebooks.info [globalsciencebooks.info]

Preliminary Anticancer Research on Sechium tacaco: A Technical Whitepaper

Disclaimer: Scientific literature explicitly detailing the anticancer properties of Sechium tacaco is scarce. This document summarizes the limited available information and extrapolates potential research avenues based on comprehensive studies conducted on the closely related species, Sechium edule, and its hybrids. The experimental data and protocols presented herein are derived from research on S. edule and should be considered as a proxy for potential investigations into S. This compound.

Introduction

Sechium this compound (Pittier) C. Jeffrey, commonly known as "this compound," is a perennial climbing plant belonging to the Cucurbitaceae family.[1] Endemic to Costa Rica, it is a traditional food source with potential medicinal applications.[2][3][4][5] Preliminary research suggests the presence of bioactive compounds within S. This compound that may exhibit anticancer properties. Specifically, its leaves, stems, and fruits contain saponins (B1172615) known as "tacacosides," which have demonstrated inhibitory activity on the growth of cancer cells in initial studies.[3] However, a significant body of research on its anticancer potential is yet to be established.

This technical guide provides an in-depth overview of the current understanding of the anticancer potential of the Sechium genus, with a focus on methodologies and findings from research on the more extensively studied Sechium edule (chayote) and its hybrids. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of Sechium this compound.

Phytochemical Composition and Anticancer Potential

While specific phytochemical analyses for anticancer compounds in S. This compound are limited, studies on S. edule have identified several classes of compounds with known antineoplastic activities. These findings provide a basis for targeted phytochemical investigation of S. This compound.

Table 1: Potential Anticancer Compounds Identified in the Sechium Genus

| Compound Class | Specific Compounds Identified in S. edule | Reported Anticancer Activities |

| Flavonoids | Naringenin, Phloretin, Apigenin, Galangin | Induction of apoptosis, cell cycle arrest, anti-proliferative effects |

| Cucurbitacins | Cucurbitacin B, D, E, I | Cytotoxic effects, induction of apoptosis, inhibition of tumor growth |

| Phenolic Acids | Chlorogenic acid, Gallic acid, Caffeic acid | Antioxidant, anti-inflammatory, and pro-apoptotic activities |

| Saponins | "Tacacosides" (in S. This compound) | Inhibitory activity on cancer cell growth |

In Vitro Anticancer Activity of Sechium Extracts

Extracts from various parts of S. edule and its hybrids have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. These studies provide a strong rationale for similar investigations using S. This compound extracts.

Table 2: Summary of In Vitro Anticancer Activity of Sechium edule Extracts

| Sechium Variety/Hybrid | Cancer Cell Line | Assay | Key Findings (IC50 Values) | Reference |

| Hybrid H-837-07-GISeM® | P388 (murine leukemia) | MTT | < 1.3 µg/mL | [1] |

| J774 (murine leukemia) | MTT | < 1.3 µg/mL | [1] | |

| WEHI-3 (murine leukemia) | MTT | < 1.3 µg/mL | [1] | |

| var. nigrum spinosum | P388 (murine leukemia) | Not specified | 927 µg/mL | |

| 'Perla Negra' cultivar | HeLa (human cervical cancer) | Not specified | 1.85 µg/mL | [6] |

| Sechium chinantlense | HeLa (human cervical cancer) | Not specified | Not specified, but noted as 600 times more effective than another cultivar | [7] |

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Research on S. edule extracts suggests that their anticancer effects are mediated, at least in part, through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Induction of Apoptosis

Fruit extracts of a S. edule hybrid have been shown to induce apoptotic body production, phosphatidylserine (B164497) translocation, and DNA fragmentation in leukemic cell lines.[1] Furthermore, extracts of Sechium chinantlense induced apoptosis in HeLa cells, suggesting a mechanism involving the intrinsic signaling pathway with the release of cytochrome-c and activation of caspase-3, but not caspase-8.[8]

Cell Cycle Arrest

Sechium chinantlense extracts have also been observed to arrest cell cycle progression in HeLa cells, providing another avenue for its anticancer activity.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments used in the study of the anticancer properties of Sechium extracts, based on standard laboratory practices.

Preparation of Sechium this compound Extract

A standardized protocol for preparing extracts is essential for reproducible results.

Diagram 1: General Workflow for Sechium this compound Extract Preparation

Caption: Workflow for preparing crude extracts from S. This compound fruit.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Diagram 2: MTT Assay Experimental Workflow

Caption: Step-by-step workflow of the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the S. This compound extract and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well.[9]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Diagram 3: Apoptosis Detection Workflow using Annexin V/PI Staining

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the S. This compound extract for the desired time, then harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[10]

-

Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[10]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

Diagram 4: Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the S. This compound extract, then harvest the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[11]

-

Incubation: Incubate the cells to allow for DNA staining.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways

Based on the induction of apoptosis via the intrinsic pathway by Sechium chinantlense, a putative signaling pathway for Sechium extracts can be proposed.

Diagram 5: Proposed Intrinsic Apoptosis Signaling Pathway

Caption: A potential intrinsic apoptosis pathway activated by Sechium extracts.

Future Directions and Conclusion

The preliminary evidence of anticancer compounds in Sechium this compound and the significant body of research on the related S. edule strongly support the need for further investigation into the therapeutic potential of S. This compound. Future research should focus on:

-

Comprehensive Phytochemical Analysis: Isolation and characterization of the "tacacosides" and other bioactive compounds from S. This compound.

-

In Vitro Screening: Evaluation of the cytotoxic and anti-proliferative effects of S. This compound extracts and isolated compounds against a broad panel of human cancer cell lines.

-

Mechanistic Studies: Elucidation of the molecular mechanisms of action, including the specific signaling pathways involved in apoptosis and cell cycle arrest.

-

In Vivo Studies: Assessment of the antitumor efficacy and safety of promising extracts and compounds in preclinical animal models.

References

- 1. tropical.theferns.info [tropical.theferns.info]

- 2. MBG: Research: Costa Rica: The Cutting Edge [mobot.org]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. foodietourscr.com [foodietourscr.com]

- 5. elmundoforestal.com [elmundoforestal.com]

- 6. researchgate.net [researchgate.net]

- 7. Fruit Extract of Sechium chinantlense (Lira & F. Chiang) Induces Apoptosis in the Human Cervical Cancer HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Juniperus communis extract induces cell cycle arrest and apoptosis of colorectal adenocarcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Endemic Cucurbitaceae of Costa Rica: Phytochemistry, Bioactivity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costa Rica, a nexus of biodiversity, is home to several endemic species of the Cucurbitaceae family. These plants, while traditionally consumed as food, represent a largely untapped reservoir of novel bioactive compounds with significant potential for pharmacological and drug development applications. This technical guide provides a comprehensive overview of the known endemic Cucurbitaceae of Costa Rica, focusing on Sechium tacaco ("this compound"). Due to the limited specific research on this endemic species, this paper supplements available data with a detailed analysis of the closely related, widely cultivated Sechium edule (Chayote), particularly varieties studied within Costa Rica, to establish a predictive framework for future research. The guide details the phytochemical composition, known pharmacological activities, and standardized experimental protocols for extraction, screening, and bioactivity assessment. Furthermore, it presents critical biological pathways and experimental workflows in standardized visual formats to aid researchers in designing and executing studies aimed at unlocking the therapeutic potential of these unique genetic resources.

Introduction: The Cucurbitaceae of Costa Rica

The Cucurbitaceae family, commonly known as the gourd or squash family, comprises approximately 965 species in 101 genera, distributed in tropical and temperate regions worldwide.[1] This family is renowned for its economic importance, providing staple foods like squash, pumpkin, cucumber, and melon.[1] Beyond their nutritional value, cucurbits are rich sources of secondary metabolites, particularly cucurbitacins (highly oxygenated tetracyclic triterpenes) and phenolic compounds, which exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[2][3]

Costa Rica's unique geography and climate have fostered the evolution of several endemic plant species. Within the Cucurbitaceae family, the most notable endemic species cultivated for food is Sechium this compound , locally known as This compound .[4][5] Other related endemic species, such as Sechium talamancense , have also been identified but remain significantly understudied.[4] These plants are an integral part of Costa Rica's culinary heritage, particularly in traditional dishes like "olla de carne".[5] However, their potential as a source of novel pharmaceuticals is just beginning to be recognized. The presence of unique saponins (B1172615), termed "tacacosides," in S. This compound and its wild relatives points to a promising avenue for cancer research.[4]

This guide focuses on consolidating the existing, albeit sparse, data on S. This compound and leverages the more extensive research on its close relative, S. edule, to provide a robust resource for researchers.

Endemic Species Profile: Sechium this compound (this compound)

Sechium this compound (Pittier) C. Jeffrey is a perennial, climbing vine endemic to Costa Rica, with some cultivation extending to the mountainous regions of western Panama near the border.[4][6] It is considered Costa Rica's only endemic cultivated food plant.[5] The fruits are green, sometimes spiny, and smaller than the common chayote, typically consumed boiled as a vegetable.[4][5]

Phytochemical Composition of Sechium this compound

Direct, in-depth phytochemical analysis of S. This compound is limited. However, initial studies have identified its nutritional composition and the presence of unique, potentially bioactive compounds.

Table 1: Nutritional Composition of Sechium this compound Fruit Pulp

| Component | Value Range | Unit |

|---|---|---|

| Protein | 1.9 - 2.1 | % |

| Raw Fiber | 1.9 - 3.6 | % |

| Starch | 2.9 - 3.7 | % |

| Fats | 0.2 - 0.3 | % |

| Moisture | 81.1 - 85.3 | % |

| Phosphorus | ~53 | mg/100g |

| Calcium | ~9 | mg/100g |

| Iron | ~0.9 | mg/100g |

| Ascorbic Acid (Vitamin C) | ~23 | µ g/100g |

| Vitamin A | ~20 | µ g/100g |

| Riboflavin (Vitamin B2) | ~0.13 | µ g/100g |

| Thiamine (Vitamin B1) | ~0.03 | µ g/100g |

Data sourced from Monge-Pérez, 2021.[4]

The most significant finding for drug development professionals is the identification of tacacosides , a class of saponins found in the leaves, stems, and fruits of S. This compound and the related wild endemic S. talamancense.[4] These compounds have demonstrated inhibitory activity against cancer cell growth, highlighting them as prime candidates for further investigation.[4]

Pharmacological Potential of Sechium this compound

The documented presence of tacacosides provides a strong rationale for investigating the following activities:

-

Anticancer/Antiproliferative Activity : Saponins are well-known for their cytotoxic effects on cancer cells.

-

Antimicrobial Activity : Saponins can also exhibit inhibitory effects on microbial growth.[4]

A Comparative Model: Phytochemistry of Sechium edule (Chayote)

Given the data gap for S. This compound, we present quantitative data from its extensively studied relative, S. edule, including Costa Rican varieties and a specific hybrid. This information provides a valuable reference, as the chemical profiles are likely to share similarities. Studies on S. edule confirm the presence of flavonoids, phenolic acids, and cucurbitacins, which are responsible for its antioxidant, anti-inflammatory, and hypoglycemic properties.[7]

Table 2: Quantitative Phytochemical Analysis of Sechium Hybrid Fruit Extract

| Compound Class | Compound | Concentration (mg/g extract) |

|---|---|---|

| Total Phenolics | Gallic Acid Equivalents | 36.18 |

| Flavonoids | Galangin | 21.94 |

| Phloretin | 4.616 | |

| Naringenin | 3.304 | |

| Rutin | 1.273 | |

| Myricetin | < 1.0 | |

| Quercetin | < 1.0 | |

| Phlorizin | < 1.0 | |

| Apigenin | < 1.0 |

Data from Aguiñiga-Sánchez et al., 2020.[3]

Table 3: Bioactivity Data for Sechium Hybrid and S. edule Extracts

| Assay | Species/Variety | Result | Unit |

|---|---|---|---|

| Antioxidant Activity | |||

| DPPH Radical Scavenging | Sechium Hybrid H387 07 | IC₅₀ = 0.88 | mg/mL |

| ORAC | S. edule var. 845 | 102.7 ± 11.0 | µmol TE/g |

| ORAC | S. edule var. 846 | 134.4 ± 10.0 | µmol TE/g |

| ORAC | S. edule var. 853 | 92.5 ± 10.0 | µmol TE/g |

| Anti-inflammatory Activity | |||

| TNFα Reduction (in vivo) | Sechium Hybrid H387 07 | Significant reduction at 250-1000 mg/kg | - |

| IL-6 Reduction (in vivo) | Sechium Hybrid H387 07 | Significant reduction at 250-1000 mg/kg | - |

| IL-10 Increase (in vivo) | Sechium Hybrid H387 07 | Significant increase at all doses | - |

Data sourced from Aguiñiga-Sánchez et al., 2020 and Parra et al., 2018.[1][2][3]

In varieties of S. edule grown in Costa Rica, two specific flavonoid glycosides, apigenin 7-O-rutinoside and luteolin 7-O-rutinoside , have been isolated and identified, confirming the presence of potent antioxidant compounds.[1]

Experimental Protocols

The following protocols provide standardized methodologies for the phytochemical and pharmacological evaluation of Cucurbitaceae extracts.

General Workflow for Bioactive Compound Discovery

This workflow outlines the logical progression from plant material collection to the identification of bioactive compounds.

Caption: General workflow for the discovery of bioactive compounds from plant sources.

Protocol: Qualitative Phytochemical Screening

This protocol details colorimetric and precipitation tests to detect the presence of major classes of secondary metabolites in the plant extract.

-

Preparation of Extract : Prepare a 10 mg/mL solution of the crude plant extract in a suitable solvent (e.g., 80% ethanol).

-

Test for Alkaloids (Mayer's Test) : To 1 mL of extract solution, add 2-3 drops of Mayer's reagent. The formation of a cream-colored precipitate indicates the presence of alkaloids.

-

Test for Flavonoids (Shinoda Test) : To 2 mL of extract solution, add a few fragments of magnesium ribbon, followed by 3-4 drops of concentrated hydrochloric acid. The appearance of a pink, magenta, or red color indicates the presence of flavonoids.

-

Test for Saponins (Froth Test) : Vigorously shake 2 mL of extract solution with 5 mL of distilled water in a test tube for 2 minutes. The formation of a stable froth (persisting for >15 minutes) indicates the presence of saponins.

-

Test for Tannins (Ferric Chloride Test) : To 1 mL of extract solution, add 2-3 drops of a 5% ferric chloride solution. The formation of a dark green or bluish-black color indicates the presence of tannins.

-

Test for Terpenoids & Steroids (Salkowski Test) : To 2 mL of extract solution, add 2 mL of chloroform. Carefully add 3 mL of concentrated sulfuric acid along the side of the tube to form a lower layer. A reddish-brown color at the interface indicates the presence of a steroidal ring, characteristic of both steroids and triterpenoids.

Protocol: In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the capacity of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have a deep violet color.

-

Sample Preparation : Prepare serial dilutions of the plant extract (e.g., 0.1 to 1.5 mg/mL) in methanol. Ascorbic acid or gallic acid can be used as a positive control.

-

Assay Procedure :

-

In a 96-well microplate, add 100 µL of each extract dilution.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC₅₀ value (the concentration of extract required to inhibit 50% of the DPPH radicals) can be determined by plotting the inhibition percentage against the extract concentrations.

Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)

This assay assesses the ability of the extract to inhibit protein denaturation, a well-documented cause of inflammation.

-

Reaction Mixture Preparation : Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the plant extract. Diclofenac sodium can be used as a standard drug.

-

Control : A control mixture consists of 2 mL of distilled water instead of the extract.

-

Incubation : Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation : Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Measurement : After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation : Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value can be determined from a plot of inhibition percentage versus concentration.

Key Signaling Pathways: Cucurbitacin Biosynthesis

Cucurbitacins are the characteristic bitter compounds of the Cucurbitaceae family and possess potent biological activities. Their biosynthesis is a complex process initiated by the cyclization of 2,3-oxidosqualene. Understanding this pathway is crucial for metabolic engineering and drug discovery efforts.

Caption: Simplified biosynthesis pathway of major cucurbitacins (B, C, and E).

Conclusion and Future Directions

The endemic Cucurbitaceae of Costa Rica, particularly Sechium this compound, represent a valuable and under-researched area for natural product discovery. While current knowledge is limited, the confirmed presence of unique saponins ("tacacosides") with anticancer potential provides a compelling basis for further investigation. The phytochemical and pharmacological data from the closely related S. edule suggest that endemic species are likely rich in flavonoids and other phenolic compounds with significant antioxidant and anti-inflammatory properties.

For researchers and drug development professionals, the path forward is clear:

-

Bioassay-Guided Isolation : Utilize the protocols outlined herein to conduct comprehensive screening of S. This compound and S. talamancense extracts, focusing on isolating and identifying the specific tacacoside structures responsible for the observed anticancer activity.

-

Quantitative Phytochemical Profiling : Perform detailed quantitative analysis (e.g., using HPLC-MS) to create a complete phytochemical profile of these endemic species, comparing it to established profiles of S. edule.

-

Expanded Pharmacological Screening : Evaluate extracts and isolated compounds for a wider range of activities, including antimicrobial, antiviral, and antidiabetic effects, which are common within the Cucurbitaceae family.

By applying systematic scientific rigor, the unique genetic resources of Costa Rica's endemic cucurbits can be translated into novel therapeutic agents and valuable health-promoting products.

References

- 1. jppres.com [jppres.com]

- 2. mdpi.com [mdpi.com]